1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene
Overview
Description
1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure that includes bromine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 3-bromophenol with 1,3-dibromopropane under basic conditions to form 3-(3-bromophenoxy)propane. This intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield a phenol derivative.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
Reduction Reactions: Reduction can yield a dehalogenated product.
Scientific Research Applications
1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxy and methyl groups can affect the compound’s solubility and overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
1-[3-(2-Bromophenoxy)propoxy]-2-methoxy-4-methylbenzene: Similar structure but with the bromine atom in a different position.
1-Bromo-3-phenylpropane: Lacks the methoxy and methyl groups, making it less complex.
Properties
IUPAC Name |
1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-13-7-8-16(17(11-13)19-2)21-10-4-9-20-15-6-3-5-14(18)12-15/h3,5-8,11-12H,4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCCBHLANUMTOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC(=CC=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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